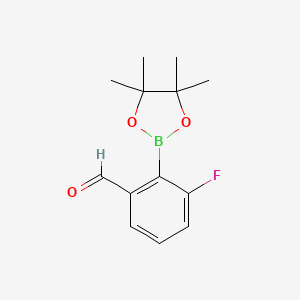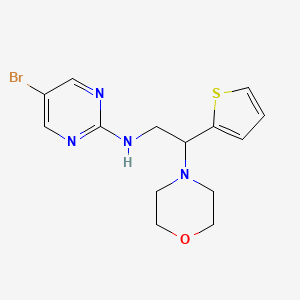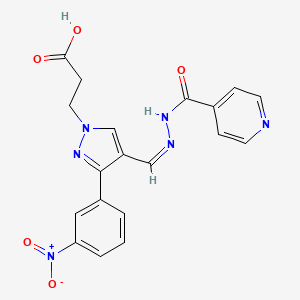
7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one (7-Br-DMQ) is an organic compound that has been studied for its potential applications in science and medicine. It is a member of the quinazolinone family, which are heterocyclic compounds that have been studied for their pharmacological and medicinal properties. 7-Br-DMQ has been studied for its potential applications in organic synthesis, medicinal chemistry, and drug discovery.
Applications De Recherche Scientifique
Organic Synthesis Applications
The synthesis of quinazolinone derivatives, such as 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one, often involves catalytic methods or novel synthetic routes that enhance the efficiency of chemical reactions. For instance, the use of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions has been demonstrated as an effective catalyst in the one-pot, three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones from isatoic anhydride, orthoesters, and amines (Mohammadi & Hossini, 2011). Such methodologies highlight the versatility of quinazolinones in organic synthesis, potentially applicable to the synthesis of this compound.
Medicinal Chemistry and Drug Design
Quinazolinones and their derivatives are crucial scaffolds in the development of therapeutic agents. The synthesis of brominated quinazolinone derivatives has implications in medicinal chemistry, especially as intermediates for anti-cancer drugs (Sheng-li, 2004). The structural modification of quinazolinones, including bromination, can lead to the development of compounds with potential biological activities, underscoring the importance of such derivatives in drug discovery and development.
Photolabile Protecting Groups
Brominated derivatives of hydroxyquinoline, similar to this compound, have been explored as photolabile protecting groups. These compounds offer a greater single photon quantum efficiency and have shown sensitivity to multiphoton-induced photolysis, making them useful in the controlled release of biological messengers in vivo (Fedoryak & Dore, 2002). This application is significant in biochemical research where precise control over the release of active compounds is required.
Advanced Materials and Sensors
The structural and electronic properties of brominated quinazolinones can be tailored for applications in materials science, such as the development of fluorescent materials or chemical sensors. The brominated hydroxyquinoline, for example, has been investigated for its photolabile properties and potential in developing caging groups for biological studies (Fedoryak & Dore, 2002). Such applications highlight the potential of brominated quinazolinone derivatives in creating novel materials with specific light-responsive characteristics.
Propriétés
IUPAC Name |
7-bromo-4,4-dimethyl-1,3-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMWUNGRIOADQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)NC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2683009.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)


![methyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2683021.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2683022.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2683027.png)
![2-[[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2683028.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2683029.png)
![2-[1-(Furan-2-yl)-2-hydrazinyl-2-oxoethyl]benzoic acid](/img/structure/B2683030.png)